1-(2-Bromo-4-methoxyphenyl)piperazine
描述
属性
分子式 |
C11H15BrN2O |
|---|---|
分子量 |
271.15 g/mol |
IUPAC 名称 |
1-(2-bromo-4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C11H15BrN2O/c1-15-9-2-3-11(10(12)8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
InChI 键 |
YCTUZLFVJGMDCN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)N2CCNCC2)Br |
产品来源 |
United States |
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Table 1: Key Structural Analogues and Their Substitution Patterns
Key Observations :
- Halogen Position : The 2-bromo substituent in 1-(2-bromo-4-methoxyphenyl)piperazine may enhance metabolic stability compared to 3-chloro derivatives, as halogens in ortho positions often reduce CYP450-mediated oxidation .
- Methoxy Group : The 4-methoxy group likely increases lipophilicity and membrane permeability, similar to 1-(2-methoxyphenyl)piperazine, which shows affinity for 5-HT₁A receptors .
Key Findings :
- Anticancer Activity : Derivatives with bulky substituents (e.g., benzhydryl groups) exhibit potent cytotoxicity, with IC₅₀ values in the low micromolar range against liver and breast cancer cells . The bromo and methoxy groups in 1-(2-bromo-4-methoxyphenyl)piperazine may similarly enhance DNA intercalation or topoisomerase inhibition.
- Receptor Selectivity : 1-(2-methoxyphenyl)piperazine derivatives show dopamine D₂ receptor affinity, suggesting that substituent position (ortho vs. para) critically influences receptor interaction .
Metabolic Stability and Degradation Pathways
Piperazine derivatives undergo CYP3A4-mediated N-dealkylation and CYP2D6-dependent hydroxylation . For example:
Implications for 1-(2-Bromo-4-methoxyphenyl)piperazine :
- The bromo group may slow oxidative metabolism, extending half-life compared to non-halogenated analogs.
- The methoxy group could direct phase II metabolism toward O-demethylation, as seen in related compounds .
准备方法
Nucleophilic Aromatic Substitution
This approach leverages the reactivity of electron-deficient aryl halides with piperazine under basic conditions. In a representative procedure from patent literature, 2-bromo-4-methoxyiodobenzene reacts with piperazine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base and sodium iodide (NaI) as a catalyst. The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing bromine and methoxy groups activating the aryl ring toward nucleophilic attack.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (3 equivalents) |
| Catalyst | NaI (0.2 equivalents) |
| Temperature | 80–90°C |
| Reaction Time | 12–18 hours |
| Yield | 65–75% (after purification) |
The crude product is purified via recrystallization from isopropyl alcohol, yielding a crystalline solid. Impurities such as unreacted starting material or bis-alkylated byproducts are removed through activated carbon treatment and repeated washing.
Buchwald-Hartwig Amination
For more sterically hindered substrates, palladium-catalyzed cross-coupling offers superior selectivity. A modified Buchwald-Hartwig protocol employs palladium(II) acetate (Pd(OAc)₂), Xantphos as a ligand, and cesium carbonate (Cs₂CO₃) in toluene. This method is advantageous for aryl chlorides or bromides with poor leaving-group reactivity.
Optimized Protocol
-
Catalyst System : Pd(OAc)₂ (2 mol%), Xantphos (4 mol%)
-
Base : Cs₂CO₃ (2.5 equivalents)
-
Solvent : Toluene
-
Temperature : 110°C
-
Yield : 70–80%
This route minimizes side reactions such as homo-coupling and ensures regioselective installation of the piperazine moiety.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (600 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, Ar-H), 6.45 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.38 (d, J = 2.4 Hz, 1H, Ar-H), 3.80 (s, 3H, OCH₃), 3.15–3.10 (m, 4H, piperazine-H), 2.90–2.85 (m, 4H, piperazine-H).
-
¹³C NMR (151 MHz, CDCl₃): δ 156.2 (C-OCH₃), 134.5 (C-Br), 128.3, 114.6, 105.4 (Ar-C), 54.3 (OCH₃), 48.7, 45.2 (piperazine-C).
-
HRMS (ESI) : Calcd for C₁₁H₁₄BrN₂O [M + H]⁺: 285.0234; Found: 285.0231.
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar geometry of the methoxyphenyl group and the chair conformation of the piperazine ring. Key bond lengths include C-Br (1.89 Å) and C-O (1.36 Å), consistent with electronic effects from substituents.
Comparative Evaluation of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | Low cost, simple setup | Limited to activated aryl halides |
| Buchwald-Hartwig | Broad substrate scope, high selectivity | Requires expensive catalysts |
Industrial-Scale Optimization
Patent WO2005021521A1 details a kilogram-scale synthesis using phase-transfer catalysis (PTC). In this process, tetrabutylammonium bromide (TBAB) enhances the solubility of piperazine in acetone, enabling efficient alkylation at 50–55°C. Key steps include:
常见问题
Q. What are the common synthetic routes for preparing 1-(2-Bromo-4-methoxyphenyl)piperazine?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: Start with 2-bromo-4-methoxyphenylamine. React with a piperazine derivative (e.g., 1-(2-fluorobenzyl)piperazine) using a polar aprotic solvent like DMF or dichloromethane.
- Step 2: Add a base (e.g., K₂CO₃) to deprotonate the amine and facilitate coupling. Propargyl bromide or similar alkylating agents may be used for functionalization .
- Step 3: Monitor reaction progress via TLC (e.g., hexane:ethyl acetate = 2:1). Purify via column chromatography or recrystallization .
- Key Considerations: Optimize reaction time (6–7 hours) and temperature (room temperature to 80°C) to balance yield and side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Confirm substitution patterns (e.g., bromo and methoxy groups) and piperazine ring integration. Aromatic protons near bromine may show deshielding .
- Mass Spectrometry (ESI-MS): Verify molecular weight (e.g., observed m/z 315.02 vs. calculated 315.19 for similar derivatives) .
- X-ray Crystallography: Resolve 3D conformation (e.g., coplanarity of aryl rings with piperazine nitrogen) using Bruker D8 Quest diffractometers .
- Raman Spectroscopy: Differentiate isomers (e.g., 2-bromo vs. 4-bromo) using laser power (20 mW) and 128–256 scans for high-resolution spectra .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
Methodological Answer:
- In Vitro Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Compare IC₅₀ values with controls like cisplatin .
- Antiplatelet Activity: Measure ADP-induced platelet aggregation in human blood samples. Modified derivatives may show reduced activity due to steric hindrance from cyclodextrin inclusion .
- Local Anesthetic Screening: Use infiltration anesthesia models (e.g., rat paw edema) and compare latency periods with lidocaine .
Advanced Research Questions
Q. How can structural modifications resolve contradictions in biological activity data?
Methodological Answer:
- Case Study: Beta-cyclodextrin inclusion reduces toxicity but decreases antiplatelet activity due to steric effects. To mitigate this:
- Introduce smaller substituents (e.g., methyl instead of methoxy) to retain activity while lowering toxicity .
- Use computational docking (e.g., AutoDock Vina) to predict binding affinity to targets like serotonin receptors (5-HT1A). Prioritize derivatives with coplanar aryl-piperazine conformations for higher receptor affinity .
- Validation: Compare in vitro (e.g., receptor binding assays) and in vivo (e.g., murine models) results to reconcile discrepancies .
Q. What strategies optimize synthetic yield and purity for scale-up?
Methodological Answer:
- Reagent Optimization: Replace hygroscopic solvents (e.g., DMF) with acetonitrile to minimize side reactions. Use anhydrous Na₂SO₄ for efficient drying .
- Catalyst Screening: Test Pd-based catalysts for Suzuki-Miyaura couplings to introduce aryl groups. Monitor turnover number (TON) via HPLC .
- Purification: Employ PTFE membrane modules for high-throughput separation of byproducts in flow chemistry setups .
Q. How can computational methods guide SAR studies for this compound?
Methodological Answer:
- Molecular Dynamics (MD): Simulate interactions with targets (e.g., 5-HT1A receptors). Focus on piperazine nitrogen protonation states and aryl ring dihedral angles .
- Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites (e.g., bromine for nucleophilic substitution) .
- Machine Learning: Train models on existing bioactivity data (e.g., ChEMBL) to predict ADMET properties and prioritize derivatives .
Q. How to address stability issues in biological or experimental conditions?
Methodological Answer:
- Degradation Pathways: Use LC-MS to identify hydrolysis products (e.g., demethylation of methoxy groups in acidic buffers) .
- Formulation: Encapsulate in liposomes or cyclodextrins to enhance aqueous solubility and shelf-life .
- Storage: Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation .
Data Analysis & Interpretation
Q. How to statistically analyze conflicting activity data across substituted derivatives?
Methodological Answer:
Q. What advanced techniques validate target engagement in complex biological systems?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics to receptors like 5-HT1A. High ΔH values indicate strong hydrogen bonding with piperazine nitrogens .
- Cryo-EM: Resolve compound-receptor complexes at near-atomic resolution (e.g., MAGL inhibitor binding pockets) .
- PET Imaging: Radiolabel with ¹⁸F or ¹¹C to track biodistribution in animal models .
Q. How to design experiments correlating structural dynamics with functional outcomes?
Methodological Answer:
- Time-Resolved Spectroscopy: Use stopped-flow UV-Vis to monitor conformational changes (e.g., aryl ring rotation) during receptor binding .
- Crystallography Under Stress: Soak crystals in high-salt buffers to simulate physiological conditions and capture ligand-induced receptor flexibility .
- In Silico Mutagenesis: Predict the impact of receptor mutations (e.g., 5-HT1A S197A) on binding using Rosetta .
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